molecular formula C8H11BrClN B1270773 (R)-1-(4-Bromophenyl)ethanamine hydrochloride CAS No. 64265-77-6

(R)-1-(4-Bromophenyl)ethanamine hydrochloride

Cat. No.: B1270773
CAS No.: 64265-77-6
M. Wt: 236.53 g/mol
InChI Key: BQCAANUXMMQVAY-FYZOBXCZSA-N
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Description

®-1-(4-Bromophenyl)ethanamine hydrochloride is a chiral amine compound that features a bromine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Bromophenyl)ethanamine hydrochloride typically involves the following steps:

    Bromination: The starting material, phenylethylamine, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring.

    Resolution: The racemic mixture of 1-(4-Bromophenyl)ethanamine is resolved into its enantiomers using chiral resolution techniques.

    Hydrochloride Formation: The ®-enantiomer is then converted into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-1-(4-Bromophenyl)ethanamine hydrochloride may involve large-scale bromination and resolution processes, followed by crystallization to obtain the pure enantiomeric hydrochloride salt.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-bromoacetophenone or 4-bromobenzaldehyde.

    Reduction: Formation of 4-bromo-1-phenylethanol or 4-bromo-1-phenylethylamine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

®-1-(4-Bromophenyl)ethanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-(4-Bromophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chiral center play crucial roles in determining the compound’s binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.

Comparison with Similar Compounds

    (S)-1-(4-Bromophenyl)ethanamine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    4-Bromoamphetamine: A structurally related compound with different pharmacological effects.

    4-Bromophenylethylamine: A simpler analog without the chiral center.

Uniqueness: ®-1-(4-Bromophenyl)ethanamine hydrochloride is unique due to its chiral nature and the presence of the bromine atom, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable for research and potential therapeutic applications.

Properties

IUPAC Name

(1R)-1-(4-bromophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCAANUXMMQVAY-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370414
Record name (1R)-1-(4-Bromophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64265-77-6
Record name Benzenemethanamine, 4-bromo-α-methyl-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64265-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1-(4-Bromophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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